molecular formula C28H22N2O2 B11467475 2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B11467475
M. Wt: 418.5 g/mol
InChI Key: MAWXOHPQMSJMDJ-UHFFFAOYSA-N
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Description

2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that features a unique structure combining dibenzo[b,d]furan and quinazolinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzo[b,d]furan core, which can be synthesized through the cyclization of substituted biphenyls or via O-arylation reactions followed by cyclization of diaryl ethers . The quinazolinone moiety can be introduced through a condensation reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while substitution reactions could introduce various alkyl or aryl groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-dibenzo[b,d]furan-2-yl-3-(2,6-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to its combination of dibenzo[b,d]furan and quinazolinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C28H22N2O2

Molecular Weight

418.5 g/mol

IUPAC Name

2-dibenzofuran-2-yl-3-(2,6-dimethylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C28H22N2O2/c1-17-8-7-9-18(2)26(17)30-27(29-23-12-5-3-11-21(23)28(30)31)19-14-15-25-22(16-19)20-10-4-6-13-24(20)32-25/h3-16,27,29H,1-2H3

InChI Key

MAWXOHPQMSJMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

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